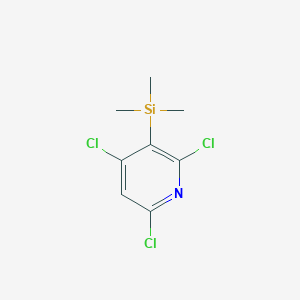
2,4,6-Trichloro-3-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is a chemical compound known for its unique structural properties and reactivity It is a derivative of pyridine, a basic heterocyclic organic compound, with three chlorine atoms and a trimethylsilyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE typically involves the chlorination of 3-trimethylsilyl-pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 3-trimethylsilyl-pyridine is continuously fed and reacted with chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4,6-trichloro-pyridine by removing the trimethylsilyl group.
Oxidation Reactions: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2,4,6-trichloro-pyridine.
Oxidation: Pyridine N-oxide derivatives.
Aplicaciones Científicas De Investigación
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active species that interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-pyridine: Lacks the trimethylsilyl group, making it less lipophilic.
3-Trimethylsilyl-pyridine: Lacks the chlorine atoms, resulting in different reactivity.
2,4,6-Tribromo-3-trimethylsilyl-pyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H10Cl3NSi |
|---|---|
Peso molecular |
254.6 g/mol |
Nombre IUPAC |
trimethyl-(2,4,6-trichloropyridin-3-yl)silane |
InChI |
InChI=1S/C8H10Cl3NSi/c1-13(2,3)7-5(9)4-6(10)12-8(7)11/h4H,1-3H3 |
Clave InChI |
BDRQSCSXFJDLLH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(N=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















